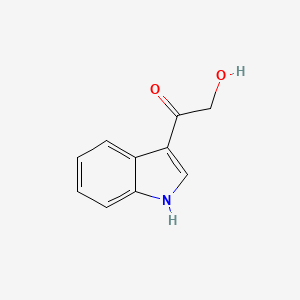

2-Hydroxy-1-(1H-indol-3-yl)ethanone

概要

説明

2-Hydroxy-1-(1H-indol-3-yl)ethanone is an organic compound with the molecular formula C10H9NO2. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a hydroxy group and an ethanone group attached to the indole ring. It is used in various scientific research applications due to its interesting chemical properties and biological activities .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1-(1H-indol-3-yl)ethanone typically involves the reaction of indole with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of an intermediate, which then undergoes cyclization to form the final product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be used to enhance the efficiency and yield of the production process .

化学反応の分析

Types of Reactions: 2-Hydroxy-1-(1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ethanone group can be reduced to form an alcohol.

Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.

Major Products Formed:

Oxidation: Formation of 2-oxo-1-(1H-indol-3-yl)ethanone.

Reduction: Formation of 2-hydroxy-1-(1H-indol-3-yl)ethanol.

Substitution: Formation of various substituted indole derivatives.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C10H9NO2

- Molecular Weight : 175.18 g/mol

- IUPAC Name : 2-hydroxy-1-(1H-indol-3-yl)ethanone

The compound features a hydroxy group and an ethanone group attached to the indole ring, which contributes to its reactivity and biological properties.

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Research has demonstrated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties against various bacterial strains. For instance, it has been reported to inhibit biofilm formation in Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 15.625 μM to 125 μM .

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | 5 - 10 |

| Pseudomonas aeruginosa | Comparable to linezolid |

- Anticancer Properties : The compound has been studied for its potential in cancer therapy. It influences cellular signaling pathways related to cancer progression and has shown promise in inhibiting tumor growth in various models.

Medicine

The therapeutic potential of this compound is under investigation for several conditions:

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties, potentially useful against viral infections .

Industrial Applications

In addition to its scientific applications, this compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity .

Case Studies

Several case studies highlight the efficacy of this compound:

- Antimicrobial Efficacy Against MRSA : A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), revealing significant biofilm inhibition and suggesting mechanisms involving disruption of protein synthesis pathways.

- Cancer Cell Line Studies : In vitro studies on cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit proliferation, indicating its potential as an anticancer agent .

作用機序

The mechanism of action of 2-Hydroxy-1-(1H-indol-3-yl)ethanone involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation .

類似化合物との比較

- 3-(Hydroxyacetyl)indole

- 1-(3-Indolyl)-2-hydroxyethanone

- 2-Hydroxy-1-(3-indolyl)ethanone

Comparison: 2-Hydroxy-1-(1H-indol-3-yl)ethanone is unique due to its specific substitution pattern on the indole ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the hydroxy group at the 2-position and the ethanone group at the 1-position makes it more reactive in certain chemical reactions and potentially more effective in biological applications .

生物活性

2-Hydroxy-1-(1H-indol-3-yl)ethanone, also known as indole-3-acetylhydroxyacetone, is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.

Synthesis of this compound

The compound can be synthesized through various methods, typically involving the reaction of indole derivatives with acetylating agents. A common synthesis route involves the reaction of 3-acetylindole with methyl iodide in a polar aprotic solvent like DMF, followed by treatment with bases such as potassium carbonate. This method yields the desired compound with moderate efficiency and purity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits notable activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate that it is effective against Staphylococcus aureus and Enterococcus species, with reported MIC values ranging from 15.625 μM to 125 μM . The mechanism of action appears to involve inhibition of protein synthesis pathways and disruption of nucleic acid synthesis .

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | 5 - 10 |

| Pseudomonas aeruginosa | Comparable to linezolid |

Antifungal Activity

In addition to its antibacterial properties, this compound demonstrates antifungal activity against several fungal strains. For instance, it has shown effectiveness against Candida albicans, with MIC values suggesting it could serve as a potential antifungal agent . The compound's structure allows it to interact with fungal cell membranes, disrupting their integrity.

Anticancer Potential

The anticancer activity of this compound has also been investigated. In vitro studies indicate that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's ability to inhibit cell proliferation was linked to its interaction with key regulatory proteins involved in cell cycle progression . Molecular docking studies suggest that it binds effectively to targets such as DNA gyrase, which is crucial for bacterial DNA replication and transcription .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against MRSA biofilms, revealing significant biofilm inhibition at concentrations as low as 0.007 mg/mL . This suggests its potential use in treating chronic infections where biofilms are prevalent.

- Cancer Cell Line Studies : In a controlled study assessing the effects on MCF-7 cells, treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent .

特性

IUPAC Name |

2-hydroxy-1-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-10(13)8-5-11-9-4-2-1-3-7(8)9/h1-5,11-12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLZDDPFMAFWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178731 | |

| Record name | Ethanone, 2-hydroxy-1-(1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxymethyl indol-3-yl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2400-51-3 | |

| Record name | 3-(Hydroxyacetyl)indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2400-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-hydroxy-1-(1H-indol-3-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002400513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-hydroxy-1-(1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxymethyl indol-3-yl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

173 - 174 °C | |

| Record name | Hydroxymethyl indol-3-yl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of 2-Hydroxy-1-(1H-indol-3-yl)ethanone?

A1: this compound, also known as indole-3-pyruvic acid, has been isolated from various natural sources. These include the fermentation culture of the endophytic fungus EN-22, derived from the marine red alga Polysiphonia urceolata [], the red alga Grateloupia turuturu [], and cultures of the lipophilic yeast Malassezia furfur []. Additionally, it has been found in the fermentation broth of the endophytic actinomycete Jishengella endophytica 161111 [].

Q2: Besides this compound, what other indole alkaloids have been identified in Malassezia furfur cultures?

A2: Research on Malassezia furfur cultures, specifically after supplementing L-tryptophan as the sole nitrogen source, has led to the discovery of several novel indole alkaloids. Alongside this compound, scientists identified pityriacitrin B, malassezindoles A and B, malassezialactic acid, malasseziazoles A, B, and C, pityriazole, malasseziacitrin, and malassezione []. These findings highlight the metabolic potential of this yeast in producing a diverse array of indole-based compounds.

Q3: What spectroscopic techniques are commonly employed for the structural elucidation of this compound and similar compounds?

A3: The structural characterization of this compound and related compounds heavily relies on spectroscopic analysis. Studies frequently utilize a combination of Mass Spectrometry (MS), one-dimensional Nuclear Magnetic Resonance (1D-NMR), and two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy [, , ]. These techniques provide complementary data on the compound's molecular mass, atom connectivity, and spatial arrangement, ultimately enabling the determination of its chemical structure.

Q4: Have any biological activities been reported for compounds isolated alongside this compound from natural sources?

A4: Yes, interestingly, some compounds co-existing with this compound in natural extracts have shown promising biological activities. For example, perlolyrine, 1-hydroxy-β-carboline, lumichrome, and 1H-indole-3-carboxaldehyde, isolated from Jishengella endophytica 161111 alongside this compound, exhibited activity against the influenza A virus subtype H1N1 []. This finding suggests the potential of these natural sources as reservoirs for bioactive molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。